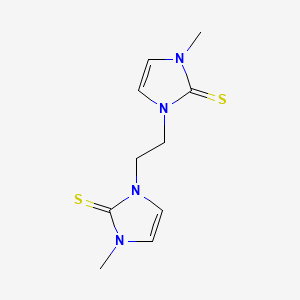![molecular formula C15H18N2OS B12548715 Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- CAS No. 828928-52-5](/img/structure/B12548715.png)
Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- is a compound that belongs to the class of organosulfur compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction uses o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes . The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of benzo[b]thiophenes often employs transition-metal-catalyzed reactions. These methods provide a scalable and efficient approach to synthesizing multisubstituted benzothiophenes. The use of palladium or nickel catalysts is common in these processes, allowing for the formation of complex benzothiophene derivatives with high yields .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: NaH, KOtBu, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- .
Scientific Research Applications
Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the aggregation of amyloid beta (Aβ42) by binding to the peptide and altering its conformation . This interaction can inhibit or accelerate the formation of amyloid fibrils, depending on the specific structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide: Another benzothiophene derivative with similar biological activities.
Benzofuran-2-carboxamide: A structurally related compound with a furan ring instead of a thiophene ring.
Uniqueness
Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- is unique due to its specific substitution pattern and the presence of the pyrrolidinylmethyl group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
828928-52-5 |
|---|---|
Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)-N-[[(2S)-pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C15H18N2OS/c18-15(17-9-12-4-3-7-16-12)8-11-10-19-14-6-2-1-5-13(11)14/h1-2,5-6,10,12,16H,3-4,7-9H2,(H,17,18)/t12-/m0/s1 |
InChI Key |
HXFUBMKUSNUXFU-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)CC2=CSC3=CC=CC=C32 |
Canonical SMILES |
C1CC(NC1)CNC(=O)CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)






![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)

![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)


